molecular formula C12H14N2O2 B13121701 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid

3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid

Cat. No.: B13121701
M. Wt: 218.25 g/mol
InChI Key: PSVJNCJMSUXLGZ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a tert-butyl group at the 3-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazo ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atoms, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced imidazo[1,5-a]pyridine derivatives.

    Substitution: Alkylated imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar applications but different reactivity due to the position of the nitrogen atoms.

    Imidazo[4,5-b]pyridine: Known for its use in pharmaceuticals, particularly as a scaffold for drug development.

    Pyridine derivatives: Widely used in various chemical and pharmaceutical applications.

Uniqueness

3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, making it more suitable for specific applications in drug design and agrochemical development. Its carboxylic acid group also provides a handle for further functionalization, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-13-6-9-5-4-8(10(15)16)7-14(9)11/h4-7H,1-3H3,(H,15,16)

InChI Key

PSVJNCJMSUXLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2N1C=C(C=C2)C(=O)O

Origin of Product

United States

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